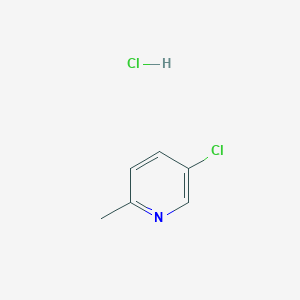

5-Chloro-2-methylpyridine hydrochloride

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Chemistry

The pyridine ring system, a foundational heterocyclic amine, is a cornerstone of modern organic and medicinal chemistry. Its unique electronic properties and versatile reactivity have established it as a critical component in the synthesis of a vast array of functional molecules.

Pyridine (C₅H₅N) is a six-membered heteroaromatic compound, structurally analogous to benzene (B151609) with one methine group (=CH−) replaced by a nitrogen atom. nih.govyoutube.com This substitution has profound effects on the molecule's properties. The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and a lower electron density compared to benzene. nih.gov This electron deficiency, or π-deficient character, makes the pyridine ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov

The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This lone pair imparts basic properties to pyridine, allowing it to form stable salts, such as hydrochlorides, upon treatment with strong acids. youtube.comnih.gov Its ability to act as a base, nucleophile, and ligand for metal catalysts makes it a versatile reagent and solvent in organic synthesis. youtube.com

In the fields of medicinal chemistry and drug discovery, the pyridine nucleus is classified as a "privileged scaffold." researchgate.netrsc.org This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, leading to the development of a wide range of therapeutic agents. rsc.orgnih.gov The pyridine ring is a key structural component in over 7,000 existing drug molecules and numerous natural products, including vitamins like niacin and alkaloids like nicotine. nih.govnih.govdovepress.com

The prevalence of this scaffold in FDA-approved drugs highlights its importance. researchgate.netrsc.org Its structural features allow for strategic modifications, enabling chemists to fine-tune the pharmacological, physicochemical, and pharmacokinetic properties of drug candidates. nih.gov Pyridine-containing compounds have demonstrated a broad spectrum of biological activities, finding application as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govelsevierpure.comnih.gov

Strategic Importance of Halogenation and Methylation in Pyridine Functionalization

The introduction of substituents, such as halogen atoms and methyl groups, onto the pyridine ring is a critical strategy for modulating its chemical behavior and tailoring it for specific synthetic applications.

Halogenation and methylation significantly alter the electronic landscape of the pyridine ring, thereby directing subsequent chemical transformations.

Halogenation: Introducing a halogen, such as chlorine, further deactivates the ring towards electrophilic attack due to the halogen's inductive electron-withdrawing effect. However, halopyridines are exceptionally valuable intermediates. nih.gov The carbon-halogen bond serves as a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of other functional groups. nih.gov The direct halogenation of pyridine itself can be challenging, often requiring harsh conditions due to the ring's electron-deficient nature. nih.govnih.govyoutube.com

Methylation: The methyl group is an electron-donating group, which can slightly activate the pyridine ring. More importantly, the position of the methyl group can direct further functionalization. For instance, α-methylation (at the 2- or 6-position) is a common objective in synthetic chemistry. researchgate.net The methyl group itself can also be a site for further reaction, such as radical chlorination of the side chain. youtube.com

The combined presence of a chloro group and a methyl group, as in 5-Chloro-2-methylpyridine (B1585889), creates a specific pattern of reactivity, enabling regioselective synthesis of more complex molecules.

The specific placement of substituents on the pyridine ring—known as positional isomerism—has critical implications for the molecule's physical and chemical properties, as well as its synthetic utility. nih.gov The relative positions of the chloro and methyl groups in chloromethylpyridines determine the steric and electronic environment around each potential reaction site.

For example, the synthesis of a specific isomer like 2-chloro-5-methylpyridine (B98176) often requires carefully designed synthetic routes to avoid the formation of unwanted byproducts. epo.org The reactivity of one isomer can differ significantly from another. In a study on phenylmethylene pyridineacetonitrile derivatives, changing the substituent linkage from the meta to the para position resulted in a notable shift in fluorescence emission, demonstrating the profound impact of isomerism on photophysical properties. nih.gov This principle holds true for reactivity, where the location of the chloro and methyl groups on the pyridine ring dictates the accessible reaction pathways for building more complex molecular architectures.

Overview of 5-Chloro-2-methylpyridine Hydrochloride as a Key Synthetic Intermediate

5-Chloro-2-methylpyridine, also known as 5-chloro-2-picoline, is a disubstituted pyridine that serves as a valuable building block in organic synthesis. nih.gov Its structure features a chlorine atom at the 5-position and a methyl group at the 2-position. This specific arrangement of functional groups makes it a highly useful precursor, particularly in the agrochemical and pharmaceutical industries. sihaulichemicals.com

One of its most significant applications is as an intermediate in the synthesis of certain herbicides. epo.orgsihaulichemicals.comgoogle.com For instance, it can be chlorinated to produce 2-chloro-5-trichloromethylpyridine, a key component in the manufacture of potent grass herbicides. epo.org

The compound is typically handled and stored as its hydrochloride salt. The basic nitrogen of the pyridine ring readily reacts with hydrogen chloride (HCl) to form a stable, solid pyridinium (B92312) salt. youtube.com This salt form often has improved handling characteristics and solubility compared to the free base, which is a liquid. sigmaaldrich.com

Compound Data Tables

Table 1: Properties of 5-Chloro-2-methylpyridine

| Property | Value |

| Chemical Formula | C₆H₆ClN |

| Molecular Weight | 127.57 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~188-191 °C |

| Density | ~1.13 g/cm³ |

| IUPAC Name | 5-chloro-2-methylpyridine nih.govsigmaaldrich.com |

| Synonyms | 5-Chloro-2-picoline, 2-Methyl-5-chloropyridine nih.gov |

Structural Context within Halogenated Methylpyridines

This compound is a specific example of a disubstituted pyridine, belonging to the class of halogenated methylpyridines. The parent compound, 5-chloro-2-methylpyridine (also known as 5-chloro-2-picoline), is a colorless to pale yellow liquid at room temperature. Its structure consists of a pyridine ring with a chlorine atom at the 5-position and a methyl group at the 2-position. nih.gov The hydrochloride salt is formed by the protonation of the basic nitrogen atom within the pyridine ring by hydrochloric acid. This conversion to a salt is a common strategy to improve the stability and handling of amine-containing compounds.

The electronic properties of the pyridine ring are significantly influenced by its substituents. The nitrogen atom itself has an electron-withdrawing effect, which generally makes the ring less susceptible to electrophilic substitution compared to benzene, and more prone to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov In 5-chloro-2-methylpyridine, the chlorine atom at the 5-position acts as an electron-withdrawing group through induction, further deactivating the ring towards electrophiles. Conversely, the methyl group at the 2-position is weakly electron-donating. This combination of substituents creates a unique electronic environment that directs the reactivity of the molecule in subsequent synthetic steps. The methyl group, in particular, is a key reactive site for further functionalization, such as chlorination. google.comepo.org

Physicochemical Properties of 5-Chloro-2-methylpyridine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆ClN | nih.gov |

| Molecular Weight | 127.57 g/mol | nih.govsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 97 °C at 30 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | ~1.169 g/mL at 25 °C | sigmaaldrich.com |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol (B145695) and dimethylformamide. | chemicalbook.com |

General Scope of its Chemical Utility

The primary utility of this compound lies in its role as a crucial intermediate in the synthesis of high-value agrochemicals and pharmaceuticals. guidechem.com It is not typically an end-product itself but rather a key building block that undergoes further chemical transformations.

A major application is in the production of neonicotinoid insecticides, a class of compounds that have been widely used to control sucking insects in agriculture. researchgate.net 5-Chloro-2-methylpyridine is a direct precursor to 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP), a pivotal intermediate for blockbuster insecticides such as Imidacloprid and Acetamiprid. agropages.com The synthesis involves the chlorination of the methyl group on the 5-chloro-2-methylpyridine molecule. agropages.com

Furthermore, this compound is essential in the synthesis of certain herbicides. google.comepo.org It can be further chlorinated to produce 2-chloro-5-trichloromethylpyridine. google.comepo.orggoogle.com This resulting compound is a key intermediate for producing pyridyloxy-phenoxy herbicides, such as those used in the cultivation of broad-leaved crops. google.comepo.org For example, it is used in the synthesis of materials for fluazifop-butyl (B166162), an effective grass herbicide. epo.orggoogle.com

The reactivity of the chloro and methyl substituents allows for a range of synthetic modifications, making it a versatile platform for creating diverse pyridine-based structures for various applications in materials science and drug discovery. asianpubs.org

Key Synthetic Applications of 5-Chloro-2-methylpyridine

| Intermediate Synthesized | Final Product Class | Example End-Products | Source |

|---|---|---|---|

| 2-Chloro-5-(chloromethyl)pyridine (CCMP) | Neonicotinoid Insecticides | Imidacloprid, Acetamiprid | agropages.comnih.gov |

| 2-Chloro-5-trichloromethylpyridine | Pyridyloxy Herbicides | Used in synthesis pathway for Fluazifop-butyl | google.comepo.orggoogle.com |

| 2-Chloro-5-trifluoromethyl pyridine | Herbicides/Insecticides | Pyridalyl (B1679942), Fluazifop-butyl series | agropages.comchemicalbook.com |

| 2-Chloronicotinic acid | Pharmaceutical/Agrochemical Intermediates | N/A | chemicalbook.com |

| 5-methyl-2,2′-bipyridine | Ligands/Functional Materials | N/A | chemicalbook.com |

Properties

IUPAC Name |

5-chloro-2-methylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN.ClH/c1-5-2-3-6(7)4-8-5;/h2-4H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZXMBNSXCESOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881292-44-9 | |

| Record name | Pyridine, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881292-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanistic Insights into the Reactivity and Chemical Transformations of 5 Chloro 2 Methylpyridine Hydrochloride

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine (B92270) ring, caused by the electronegative nitrogen atom, makes it particularly susceptible to nucleophilic attack, a characteristic that is central to the reactivity of 5-Chloro-2-methylpyridine (B1585889).

Reactivity of the Chloro Substituent on the Pyridine Ring

The pyridine ring is highly reactive towards nucleophilic substitution, behaving like a benzene (B151609) ring that possesses potent electron-withdrawing groups. Nucleophilic aromatic substitution (SNAr) reactions are common for halopyridines and represent a cornerstone of their chemistry, finding extensive use in pharmaceutical and agrochemical synthesis. chemimpex.comorgsyn.org The reaction typically proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (the chloro substituent), forming a negatively charged intermediate known as a Meisenheimer complex. orgsyn.org Aromaticity is subsequently restored upon the expulsion of the chloride ion. chemicalbook.com

Nucleophilic Displacement at Side-Chain Halogenated Methyl Groups

The methyl group at the C-2 position can be functionalized, typically via free-radical chlorination, to introduce a leaving group, thereby opening pathways for nucleophilic substitution at the side chain. The resulting compound, 5-chloro-2-(chloromethyl)pyridine (B155031), is a key intermediate. chemicalbook.comuni.lunih.gov This benzylic-like halide is highly susceptible to classical SN2 reactions.

A more extensively halogenated derivative, 2-chloro-5-(trichloromethyl)pyridine, is also a valuable precursor. It can undergo reaction with various amines in the presence of a reducing agent (hydrogen gas) and a catalyst in a process that combines nucleophilic attack with reduction. google.comgoogleapis.com This one-step method allows for the synthesis of various N-substituted 2-chloro-5-aminomethylpyridines from a commercially available starting material. google.comgoogleapis.com

Below is a table summarizing examples of such transformations.

Table 1: Synthesis of 2-Chloro-5-aminomethylpyridine Derivatives

| Reactant | Amine | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-chloro-5-(trichloromethyl)pyridine | Methylamine | Palladium on Carbon | Methanol (B129727) | 2-chloro-5-(methylaminomethyl)pyridine | 76% | googleapis.com |

| 2-chloro-5-(trichloromethyl)pyridine | Ethylamine | Palladium on Carbon | Toluene | 2-chloro-5-(ethylaminomethyl)pyridine | 75% (recovery) | google.com |

| 2-chloro-5-(trichloromethyl)pyridine | 2-Aminoethylamine | Palladium on Carbon | Methanol | 2-chloro-5-(2-aminoethyl)aminomethylpyridine | 66% | googleapis.com |

Electrophilic Substitution on the Pyridine Ring

Direct Electrophilic Aromatic Substitution (if applicable to the ring system)

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more challenging than on benzene. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. uoanbar.edu.iq This effect is amplified in acidic conditions, which are common for many EAS reactions (e.g., nitration, sulfonation), as the nitrogen becomes protonated to form a pyridinium (B92312) ion, further increasing its electron-withdrawing effect. uoanbar.edu.iq

In 5-Chloro-2-methylpyridine, the ring is substituted with a deactivating chloro group and a weakly activating methyl group, in addition to the inherent deactivation by the ring nitrogen. Consequently, direct electrophilic substitution is difficult and typically requires vigorous or harsh reaction conditions, such as high temperatures. youtube.com Such reactions are often not synthetically useful due to low yields and the formation of multiple isomers. For example, gas-phase chlorination of picolines at high temperatures can lead to substitution on the pyridine ring. youtube.com While nitration of some chlorinated pyridines has been achieved with a mixture of sulfuric and nitric acid at elevated temperatures, this is not a general or mild procedure. youtube.com Therefore, direct EAS on 5-Chloro-2-methylpyridine hydrochloride is not a preferred synthetic route.

Activated Electrophilic Attack on Pyridine N-Oxides

A powerful strategy to facilitate electrophilic substitution on the pyridine ring involves the prior formation of a pyridine N-oxide. bhu.ac.in Oxidation of the pyridine nitrogen to an N-oxide, such as 2-Chloro-5-methylpyridine (B98176) N-oxide, fundamentally alters the ring's electronic properties. lookchem.comchemicalbook.com The N-oxide oxygen atom can donate electron density back into the aromatic system via resonance, which activates the ring towards electrophilic attack, particularly at the C-2 and C-4 positions. bhu.ac.inscripps.edu This makes the N-oxide much more reactive towards electrophiles than the parent pyridine. bhu.ac.in

The general mechanism involves the attack of an electrophile on the N-oxide, leading to substitution, most commonly at the 4-position. bhu.ac.inyoutube.com Following the substitution, the N-oxide group can be removed (deoxygenated) by various reducing agents, such as phosphorus trichloride, to regenerate the pyridine ring. This two-step sequence provides a synthetically valuable pathway to introduce electrophiles into the pyridine ring under much milder conditions than direct substitution. bhu.ac.in While specific examples for the electrophilic substitution on 5-Chloro-2-methylpyridine N-oxide are not extensively documented, the principle allows for a controlled method of functionalization. For instance, nitration of pyridine-N-oxide with sulfuric and fuming nitric acid yields the 4-nitro derivative, which can then be deoxygenated to give 4-nitropyridine (B72724). bhu.ac.in

Oxidation and Reduction Chemistry

The substituents on 5-Chloro-2-methylpyridine offer sites for both oxidation and reduction reactions.

The methyl group at the C-2 position can be oxidized to a carboxylic acid. The reaction of 5-Chloro-2-methylpyridine (also known as 5-chloro-2-picoline) with a strong oxidizing agent like potassium permanganate (B83412) yields 5-chloropyridine-2-carboxylic acid. chemicalbook.com This product is a valuable intermediate, for instance, in the synthesis of dopamine (B1211576) β-hydroxylase inhibitors. chemicalbook.com

Conversely, the pyridine ring itself can be reduced. Catalytic hydrogenation is an effective method for this transformation. Substituted pyridines can be hydrogenated to the corresponding piperidine (B6355638) derivatives using a platinum(IV) oxide (PtO₂) catalyst in a protic solvent like glacial acetic acid under hydrogen pressure. asianpubs.org This method has been successfully applied to chloropyridines. asianpubs.org An alternative method for reducing the pyridine ring involves using samarium diiodide (SmI₂) in the presence of water, which can reduce pyridine and its derivatives, including chloropyridines, to piperidines at room temperature. clockss.org

The following table provides examples of these transformations.

Table 2: Oxidation and Reduction Reactions

| Transformation | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Oxidation | 5-Chloro-2-methylpyridine | Potassium permanganate (KMnO₄) | 5-Chloropyridine-2-carboxylic acid | chemicalbook.com |

| Reduction | Substituted Chloropyridines | H₂, PtO₂ catalyst, Acetic Acid | Substituted Chloropiperidines | asianpubs.org |

| Reduction | Chloropyridines | Samarium diiodide (SmI₂), H₂O | Piperidine | clockss.org |

N-Oxidation Pathways

The oxidation of the nitrogen atom in the pyridine ring to form an N-oxide is a fundamental transformation that alters the electronic properties and reactivity of the molecule. scripps.edu For pyridine derivatives, this reaction is typically achieved using peroxy acids. Common reagents for the N-oxidation of pyridines include hydrogen peroxide in glacial acetic acid (peracetic acid), m-chloroperoxybenzoic acid (m-CPBA), and sodium perborate. tandfonline.comorganic-chemistry.orgarkat-usa.org The reaction involves the electrophilic attack of the oxygen atom from the oxidizing agent on the lone pair of electrons of the pyridine nitrogen. arkat-usa.org

The formation of 2-Chloro-5-methylpyridine N-oxide from 5-Chloro-2-methylpyridine proceeds via the direct oxidation of the ring's nitrogen atom. lookchem.com This transformation is significant as it can increase the reactivity of the pyridine ring towards certain nucleophiles and facilitates other functionalizations. nih.gov For instance, the N-oxide can be a precursor in the synthesis of other derivatives by activating the ring. google.com A recent development highlighted a process where carbonate-activated hydrogen peroxide generates peroxymonocarbonate (HCO₄⁻), which selectively induces pyridine N-oxidation in chloropyridines. nih.gov This N-oxidation step was shown to lower the energy barrier for subsequent nucleophilic dechlorination. nih.gov

Table 1: Common Reagents for Pyridine N-Oxidation

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Heating | tandfonline.comorgsyn.org |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Organic Solvent | tandfonline.comarkat-usa.org |

| Sodium Perborate | Acetic Acid | organic-chemistry.org |

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic | arkat-usa.org |

Reductive Transformations of Pyridine Ring and Substituents

The reduction of this compound can occur at two primary sites: the pyridine ring and the chloro substituent.

Pyridine Ring Hydrogenation: The catalytic hydrogenation of the pyridine ring is a standard method for synthesizing the corresponding piperidine derivatives. researchgate.net This transformation typically requires a catalyst, a hydrogen source, and often involves high pressure and temperature. researchgate.net Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and ruthenium on carbon (Ru/C). researchgate.netresearchgate.netcjcatal.com Studies have shown that Ru/C can be highly effective for the complete hydrogenation of pyridine to piperidine under optimized conditions. cjcatal.com The choice of catalyst and reaction conditions, such as the solvent (e.g., glacial acetic acid), can influence the selectivity and efficiency of the reduction. researchgate.net The hydrogenation process can sometimes be interrupted to yield partially saturated intermediates, offering a pathway to more complex molecules.

Reductive Dechlorination: The removal of the chlorine atom (dehalogenation) from the pyridine ring is another important reductive transformation. This can be achieved through catalytic hydrogenation, where the C-Cl bond is cleaved. Palladium-based catalysts are often effective for this purpose. oregonstate.edu In some cases, the reduction of the chloro group can occur concurrently with the hydrogenation of the pyridine ring. However, selective dehalogenation without reducing the aromatic ring is also possible under specific conditions. For example, methods involving zinc dust or electrochemical reduction have been used for the dechlorination of various chloropyrimidines and chloropicolinic acids. oregonstate.edugoogle.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon bonds, and they are widely applied to functionalize halogenated pyridines. alevelchemistry.co.ukwikipedia.orgorganic-chemistry.orgillinois.eduyoutube.com

Suzuki-Miyaura Coupling and Related Processes

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with a halide. libretexts.org This reaction is highly effective for creating biaryl structures. Simple 2- and 4-chloropyridines can react smoothly in Suzuki couplings catalyzed by palladium complexes like Pd(PPh₃)₄. thieme-connect.com The reactivity of chloropyridines in these couplings is enhanced because they are considered "activated" aryl chlorides due to the electron-withdrawing nature of the pyridine nitrogen. thieme-connect.com

For 5-Chloro-2-methylpyridine, the chlorine at the 5-position is susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. libretexts.org The reaction with an arylboronic acid in the presence of a base leads to the formation of a 5-aryl-2-methylpyridine derivative. The efficiency of the coupling can be influenced by the choice of palladium catalyst, ligands, and base. nih.govrsc.org While aryl bromides and iodides are generally more reactive, methods have been developed that allow for the efficient coupling of less reactive aryl chlorides, which are often more readily available and less expensive. thieme-connect.comnih.govacs.org

Table 2: Key Components of a Typical Suzuki-Miyaura Coupling

| Component | Role | Example | Reference |

|---|---|---|---|

| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Pd(PPh₃)₄, Pd₂(dba)₃ | thieme-connect.comnih.gov |

| Ligand | Stabilizes the palladium center and influences reactivity | Triphenylphosphine (PPh₃), Buchwald ligands | thieme-connect.comnih.gov |

| Organoboron Reagent | Provides the carbon nucleophile | Phenylboronic acid | libretexts.orgthieme-connect.com |

| Base | Activates the organoboron species | K₂CO₃, KF | thieme-connect.comnih.gov |

Other Carbon-Carbon Bond Forming Reactions (e.g., Heck coupling)

Besides the Suzuki reaction, other palladium-catalyzed cross-coupling reactions can be employed to functionalize 5-Chloro-2-methylpyridine. The Heck reaction, for instance, couples aryl or vinyl halides with alkenes. organic-chemistry.org This reaction would involve the coupling of 5-Chloro-2-methylpyridine with an alkene in the presence of a palladium catalyst and a base to form a 5-alkenyl-2-methylpyridine. The Heck reaction is known for its high trans selectivity. organic-chemistry.org

Recent advances have focused on developing highly active and stable phosphine-free palladium catalysts that are effective for both Heck and Suzuki reactions, even at room temperature. organic-chemistry.org These methodologies expand the toolkit for creating diverse pyridine-based structures from chloropyridine precursors. chemrxiv.orgchemistry.coach

Functional Group Interconversions and Derivatization

The functional groups on the 5-Chloro-2-methylpyridine ring can be modified to create a variety of derivatives.

Imine and Hydrazone Formation from Aldehyde Precursors

While this compound does not have an aldehyde group, it can be converted into a precursor such as 6-chloro-5-methylpyridine-2-carbaldehyde. This aldehyde can then readily undergo condensation reactions with primary amines to form imines (Schiff bases) or with hydrazines to form hydrazones. wikipedia.org

The formation of a hydrazone involves the reaction of a carbonyl compound (an aldehyde or ketone) with a hydrazine (B178648) derivative, typically under mild conditions. researchgate.netresearchgate.net The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to yield the C=N-NHR linkage. wikipedia.org The rate of hydrazone formation can be influenced by electronic factors and is often catalyzed by acid. nih.gov Studies have shown that combining aldehydes with various hydrazides is an effective route to synthesize hydrazone derivatives. rsc.org These reactions are fundamental in medicinal chemistry and materials science for creating complex molecules with specific biological or physical properties. wikipedia.orgresearchgate.net

Conversion of Chloromethyl to other Functional Groups (e.g., alcohols, nitriles)

The chloromethyl group at the 2-position of the 5-chloropyridine ring serves as a versatile synthetic handle. As a primary alkyl halide, the carbon atom of the chloromethyl group is electrophilic and susceptible to nucleophilic attack, facilitating its conversion into a variety of other functional groups. This reactivity is fundamental to the utility of 5-chloro-2-(chloromethyl)pyridine, the active form derived from its hydrochloride salt, as a building block in the synthesis of more complex molecules. Two exemplary and significant transformations are the conversion of the chloromethyl group into a primary alcohol and a nitrile.

Conversion to (5-chloropyridin-2-yl)methanol (B1288476)

The transformation of the chloromethyl group to a primary alcohol, (5-chloropyridin-2-yl)methanol, is typically achieved through nucleophilic substitution. A common method involves a two-step sequence where the chloromethyl compound is first reacted with a salt of a carboxylic acid, such as an alkali metal acetate, to form an ester intermediate. This ester is then hydrolyzed under acidic or basic conditions to yield the desired alcohol. scispace.com This indirect route is often preferred over direct hydrolysis as it can lead to higher yields and fewer side products.

The synthesis of (5-chloropyridin-2-yl)methanol can also be accomplished via the reduction of the corresponding carboxylic acid or its ester. For instance, methyl 5-chloropicolinate can be reduced using sodium borohydride (B1222165) in methanol to produce (5-chloropyridin-2-yl)methanol in high yield. chemicalbook.com While this is not a direct conversion from the chloromethyl group, it highlights a key synthetic route to the alcohol, which is the direct product of the chloromethyl group's hydrolysis. The reverse reaction, converting the alcohol back to the chloromethyl compound using a chlorinating agent like thionyl chloride, is also a well-established process. chemicalbook.comgoogle.com

Table 1: Synthesis of (5-chloropyridin-2-yl)methanol via Esterification and Hydrolysis

| Step | Reactant | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2-(chloromethyl)pyridine derivative | Alkali metal salt of a carboxylic acid | Ester derivative | scispace.com |

Conversion to (5-chloropyridin-2-yl)acetonitrile

The introduction of a nitrile functional group is a valuable transformation that extends the carbon chain by one atom and provides a versatile intermediate for further chemical modifications. The conversion of 5-chloro-2-(chloromethyl)pyridine to (5-chloropyridin-2-yl)acetonitrile is a direct nucleophilic substitution reaction. guidechem.com

This transformation is typically carried out by treating 5-chloro-2-(chloromethyl)pyridine with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. guidechem.comchemistrysteps.com The cyanide ion (CN⁻) acts as a potent nucleophile, displacing the chloride from the benzylic-like position in an SN2 reaction. chemistrysteps.com The reaction is generally performed in a polar solvent system, such as a mixture of ethanol (B145695) and water, which facilitates the dissolution of the cyanide salt while being suitable for the organic substrate. guidechem.com Research findings indicate that this method can produce the desired nitrile in good yields. guidechem.com

Table 2: Detailed Research Findings for the Synthesis of (5-chloropyridin-2-yl)acetonitrile

| Starting Material | Reagent | Solvent | Yield | Reference |

|---|

These conversions underscore the synthetic utility of the chloromethyl group in this compound, allowing for the strategic introduction of oxygen and carbon-based functional groups essential for building more complex molecular architectures.

Applications of 5 Chloro 2 Methylpyridine Hydrochloride As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

5-Chloro-2-methylpyridine (B1585889) hydrochloride, and its corresponding free base, 5-chloro-2-methylpyridine, serve as pivotal starting materials in the assembly of intricate molecular architectures. The inherent reactivity of the pyridine (B92270) ring, combined with the directing effects of its substituents, allows for its incorporation into a variety of larger, high-value molecules.

Construction of Bridged and Fused Heterocyclic Systems

The structure of 5-chloro-2-methylpyridine is ideally suited for the construction of more complex heterocyclic frameworks. For instance, it can be a precursor to aminopyridine derivatives which are then used to build larger systems. In one documented synthesis, 2-amino-5-chloropyridine, a related compound, reacts with 2-pyridinecarbaldehyde to form 2-[Bis(5-chloro-2-pyridylamino)methyl]pyridine. This reaction creates a complex molecule where three pyridine rings are linked together through a central carbon atom, demonstrating the utility of the chloropyridine scaffold in generating elaborate, multi-ring structures.

Introduction of Functionalized Pyridine Moieties into Larger Structures

A significant application of 5-chloro-2-methylpyridine is its use to introduce the functionalized pyridyl group into larger molecular systems, a critical step in the synthesis of numerous commercial products. This is particularly evident in the agrochemical industry, where the 5-chloro-2-methylpyridyl moiety is a core component of several major insecticides.

For example, it is a foundational building block for neonicotinoid insecticides. The synthesis of compounds like Imidacloprid and Acetamiprid starts with the 5-chloro-2-methylpyridine core. rsc.orgacs.org The molecule is first modified, typically by chlorinating the methyl group, to create a more reactive intermediate that can then be coupled with other fragments to build the final, larger, and biologically active pesticide molecule. acs.orgchemicalbook.com This highlights the role of 5-chloro-2-methylpyridine not just as an intermediate, but as the primary carrier of the essential pyridyl fragment that imparts the desired properties to the final product.

Intermediate in Agrochemical Research and Development

The utility of 5-chloro-2-methylpyridine hydrochloride is most pronounced in the field of agrochemical research and development, where it functions as a key intermediate for a range of herbicidal and insecticidal products. epo.orggoogle.com

Synthesis of Advanced Agrochemical Intermediates (excluding final product details)

5-Chloro-2-methylpyridine is rarely used in its initial form to create final agrochemical products. Instead, it undergoes further transformations to produce more advanced, reactive intermediates. The most prominent of these is 2-chloro-5-chloromethylpyridine (CCMP). acs.org The synthesis of CCMP is achieved through the chlorination of the methyl group on 5-chloro-2-methylpyridine. epo.orggoogle.com This subsequent intermediate, CCMP, is a cornerstone in the production of neonicotinoid insecticides. acs.orgchemicalbook.com

Another important advanced intermediate derived from 5-chloro-2-methylpyridine is 2-chloro-5-trichloromethylpyridine. This is formed by further chlorination of the methyl group and serves as a precursor for certain herbicides. epo.orggoogle.com These transformations underscore the role of 5-chloro-2-methylpyridine as a primary intermediate, which is then elaborated into more complex and reactive molecules tailored for specific synthetic pathways in agrochemistry.

Structural Modification for Enhanced Reactivity in Precursor Chemistry

The chemical structure of 5-chloro-2-methylpyridine is strategically modified to enhance its reactivity for subsequent coupling reactions. These modifications are crucial for the efficient synthesis of agrochemical precursors. The primary methods involve the halogenation of the 2-methyl group, which transforms it into a reactive site for nucleophilic substitution.

Key structural modifications include:

Chlorination: The methyl group can be chlorinated to yield 2-chloro-5-chloromethylpyridine (CCMP) or 2-chloro-5-trichloromethylpyridine. epo.orggoogle.com The introduction of chlorine atoms makes the benzylic carbon highly electrophilic and susceptible to attack by nucleophiles, which is a key step in building the final pesticide structure.

Fluorination: In other synthetic routes, 5-chloro-2-methylpyridine is first chlorinated and then fluorinated to produce 2-chloro-5-trifluoromethyl pyridine (CTF). acs.org This trifluoromethyl-containing intermediate is essential for the synthesis of various agrochemicals, including pyridalyl (B1679942) and fluazifop-butyl (B166162) series products. acs.orgepo.orggoogle.com

These modifications are summarized in the table below:

| Starting Material | Modification Reaction | Resulting Intermediate | Application Area |

| 5-Chloro-2-methylpyridine | Side-chain Chlorination | 2-Chloro-5-chloromethylpyridine (CCMP) | Precursor for neonicotinoid insecticides (e.g., Imidacloprid, Acetamiprid). acs.org |

| 5-Chloro-2-methylpyridine | Side-chain Chlorination | 2-Chloro-5-trichloromethylpyridine | Precursor for herbicides. epo.orggoogle.com |

| 5-Chloro-2-methylpyridine | Chlorination & Fluorination | 2-Chloro-5-trifluoromethyl pyridine (CTF) | Precursor for herbicides and insecticides (e.g., Fluazifop-butyl). acs.org |

Utilization in Material Science and Polymer Chemistry Research

While the primary applications of this compound are in organic and agrochemical synthesis, the pyridine functional group is of significant interest in material science and polymer chemistry. Pyridine-containing polymers are explored for a variety of applications due to the unique electronic and coordination properties of the pyridine ring. researchgate.net

The incorporation of pyridine units into polymer chains can create materials with specific functionalities. For instance, pyridine-based functional monomers are used in molecular imprinting to create synthetic polymers with tailored binding capabilities. researchgate.netresearchgate.net Although direct applications of this compound in this field are not extensively documented, its structure represents a potential functional monomer. In principle, it could be incorporated into polymer backbones or used as a grafting agent to impart specific properties, such as thermal stability, conductivity, or optical characteristics, to materials. pipzine-chem.com Techniques like Atom Transfer Radical Polymerization (ATRP) are robust and tolerant of functional groups, using pyridine-based ligands to create well-defined polymers. wikipedia.org This suggests a pathway by which functionalized pyridines, like 5-chloro-2-methylpyridine, could be used to synthesize novel polymers and advanced materials. pipzine-chem.com

Incorporation into Functional Materials

The pyridine scaffold is a fundamental component in many functional materials due to its electronic and coordinating properties. 5-Chloro-2-methylpyridine serves as a valuable precursor for these materials. pipzine-chem.com Its incorporation into larger molecular structures can endow the final material with specific, desirable characteristics. pipzine-chem.com

Research indicates that by reacting with other compounds, this building block can help create materials with improved thermal stability, tailored conductivity, or specific optical properties. pipzine-chem.com The presence of the electron-withdrawing chlorine atom and the pyridine nitrogen atom influences the electron density of the aromatic system, which is a key factor in designing materials for electronics and photonics. For instance, pyridine derivatives are integral to the structure of certain organic dyes and can form stable complexes with metal ions, a foundational step in creating metal-organic frameworks (MOFs) and other coordination materials.

Precursor for Advanced Polymeric Systems

While not directly a monomer, 5-Chloro-2-methylpyridine is a strategic precursor for synthesizing functionalized monomers for advanced polymeric systems. A well-established route in polymer chemistry is the polymerization of vinylpyridines to create polymers like poly(vinylpyridine) (PVP). nih.gov These polymers have applications in coatings, composite materials, and as films for photocatalysis. nih.gov

A chemically sound pathway involves the conversion of the 2-methyl group of 5-chloro-2-methylpyridine into a vinyl group, creating the monomer 5-chloro-2-vinylpyridine. This functionalized monomer can then undergo polymerization. Studies on the polymerization of related vinylpyridine monomers show that processes like anionic polymerization can be employed. ufl.edu The resulting polymer, poly(5-chloro-2-vinylpyridine), would possess a pendant chloropyridine group at each repeating unit. This chloro-substituent provides a reactive handle for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. For example, the nitrogen atom on the pyridine ring can be quaternized to introduce ionic groups, altering the polymer's solubility and creating materials suitable for ion-exchange applications or as antibacterial surfaces. mdpi.comresearchgate.net

Development of Specialized Reagents and Ligands for Catalysis

The dual functionality of 5-chloro-2-methylpyridine makes it an excellent starting material for the development of specialized reagents and ligands used in catalysis. The pyridine nitrogen can coordinate to metal centers, while the chloro and methyl groups can be modified to build complex ligand architectures.

Ligand Precursors for Transition Metal Complexes

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to transition metal centers, forming coordination complexes. In its simplest form, 5-chloro-2-methylpyridine can act as a monodentate ligand. However, its primary value lies in its role as a precursor to more complex, multidentate ligands that form highly stable and catalytically active metal complexes.

Research has demonstrated the synthesis of new polydentate nitrogen ligands by coupling (imino)pyridine moieties. researchgate.netfigshare.com For example, the methyl group of 5-chloro-2-methylpyridine can be chemically transformed (e.g., via oxidation and condensation with an amine) to generate an imine functionality. This conversion transforms the molecule into a bidentate N,N-donor ligand, capable of forming a stable chelate ring with a metal ion. Such ligands are crucial in the field of homogeneous catalysis. Iron(II) and Cobalt(II) complexes featuring 2,6-bis(imino)pyridine ligands are effective catalysts for the oligomerization of ethylene (B1197577) to produce linear alpha-olefins, which are important industrial feedstocks. figshare.com The ability to start from a readily available building block like 5-chloro-2-methylpyridine facilitates the synthesis of these sophisticated catalytic systems.

Reagents for Specific Organic Transformations

This compound is a key reagent, or more accurately, a substrate, for a variety of specific organic transformations that build molecular complexity. The reactivity of both the chlorine atom on the ring and the methyl group allows for selective modifications.

One major class of reactions is nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. Although the pyridine ring is electron-deficient, which facilitates this reaction, 2-chloropyridines are generally less reactive than their 2-fluoro counterparts. acs.org Nonetheless, the chlorine atom can be displaced by a range of nucleophiles, including alkoxides, thiols, and amines, under appropriate conditions. This reaction is a powerful tool for introducing new functional groups onto the pyridine scaffold. Furthermore, the chloro-substituent is amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms new carbon-carbon bonds. thieme-connect.de

Another key transformation involves the functionalization of the methyl group . The methyl group can undergo free-radical chlorination to yield 2-chloro-5-(chloromethyl)pyridine (B46043) or 2-chloro-5-(trichloromethyl)pyridine. google.comepo.org The resulting chloromethyl group is a highly reactive electrophilic site, readily participating in substitution reactions to connect the pyridine unit to other molecules. This specific transformation is a critical step in the synthesis of several major insecticides. google.com

Table 2: Examples of Transformations and Applications Involving 5-Chloro-2-methylpyridine

| Reactive Site | Transformation Type | Product Type | Application / Significance |

| C5-Chlorine | Nucleophilic Aromatic Substitution (SNAr) | 5-Alkoxy/Amino/Thio-2-methylpyridines | Synthesis of pharmaceuticals and fine chemicals acs.org |

| C5-Chlorine | Suzuki-Miyaura Coupling | 5-Aryl-2-methylpyridines | C-C bond formation for complex molecule synthesis thieme-connect.de |

| C2-Methyl Group | Radical Chlorination | 5-Chloro-2-(chloromethyl)pyridine (B155031) | Key intermediate for insecticides google.com |

| Pyridine Nitrogen & C2-Methyl Group | Oxidation & Condensation | (Imino)pyridine derivatives | Precursor for multidentate ligands used in catalysis researchgate.netfigshare.com |

Advanced Spectroscopic Characterization and Computational Chemical Studies

Comprehensive Spectroscopic Elucidation Techniques

Modern spectroscopy is indispensable for determining the precise structure of chemical compounds. For 5-chloro-2-methylpyridine (B1585889) hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provides a full profile of its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Similarly, carbon-13 (¹³C) NMR would provide signals for each unique carbon atom in the molecule, with their chemical shifts indicating their electronic environment. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals definitively by showing correlations between them.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry of 5-chloro-2-methylpyridine hydrochloride would typically involve the detection of the protonated molecular ion of the free base, 5-chloro-2-methylpyridine. This would appear in the mass spectrum at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom, with the M+2 peak being approximately one-third the intensity of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) could be used to separate the compound from a mixture and obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments such as a methyl group or a chlorine atom.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions would include N-H stretching vibrations from the pyridinium (B92312) ion, C-H stretching from the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the aromatic ring, and the C-Cl stretching vibration. The positions of these bands provide a unique fingerprint for the compound.

Solid-State Characterization

The arrangement of molecules in the solid state is crucial for understanding a compound's physical properties. X-ray crystallography and the analysis of intermolecular interactions provide this vital information.

X-ray Crystallography for Molecular and Crystal Structure Determination

A search of crystallographic databases did not yield a publicly available crystal structure for this compound. However, were a single crystal to be grown and analyzed by X-ray diffraction, the resulting data would provide the precise three-dimensional coordinates of each atom in the crystal lattice. This would definitively confirm the molecular geometry, including bond lengths and angles, and reveal the packing of the 5-chloro-2-methylpyridinium cations and chloride anions in the crystal.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)

In the solid state, the ions of this compound would be held together by a network of intermolecular forces. The primary interaction would be the ionic bond between the positively charged pyridinium ion and the negatively charged chloride anion. Additionally, hydrogen bonds would be expected to form between the N-H group of the cation and the chloride anion.

Computational Chemistry and Theoretical Modeling

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into the molecular structure, properties, and reactivity of compounds. For this compound, theoretical modeling complements experimental data, offering a molecular-level understanding that is often difficult to obtain through empirical methods alone. These computational studies are broadly categorized into quantum chemical calculations, prediction of properties, and simulation of reaction pathways.

Quantum chemical calculations are fundamental to computational studies, with Density Functional Theory (DFT) being a particularly prominent method due to its balance of accuracy and computational efficiency. aps.org DFT is used to determine the electronic structure of molecules, which in turn allows for the calculation of a wide range of molecular properties. aps.org

In the study of heterocyclic compounds like 5-Chloro-2-methylpyridine, DFT calculations are typically performed to obtain the optimized molecular geometry in the ground state. Methodologies often employ hybrid functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.net This level of theory has proven effective for predicting the geometric parameters (bond lengths and angles) and vibrational frequencies of related substituted pyrimidines and pyridines. researchgate.net For instance, studies on similar molecules like 2-chloro-5-methylpyrimidine (B1361109) involve optimizing the geometry to find the most stable conformation and predicting vibrational spectra, which can then be compared with experimental data from IR and Raman spectroscopy. researchgate.net

Table 1: Computed Properties for 5-Chloro-2-methylpyridine

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 127.57 g/mol | PubChem |

| XLogP3 | 1.8 | PubChem |

| Monoisotopic Mass | 127.0188769 Da | PubChem |

| Polar Surface Area | 12.9 Ų | PubChem |

| Rotatable Bond Count | 0 | PubChem |

This interactive table contains data computed for the base molecule, 5-Chloro-2-methylpyridine. nih.gov

Computational methods are invaluable for predicting the electronic and spectroscopic characteristics of molecules. DFT calculations, once the molecular geometry is optimized, can be extended to determine key electronic properties that govern the molecule's behavior.

A crucial aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.net For related chloromethyl-pyrimidines, these calculations have been performed to understand their stability and reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with other reagents. researchgate.net

Time-Dependent DFT (TD-DFT) is a method used to predict electronic absorption spectra (UV-Visible spectra). researchgate.net By calculating the energies of electronic transitions, researchers can simulate the UV-Vis spectrum and compare it with experimental results, helping to assign specific electronic transitions. researchgate.net

Table 2: Types of Predicted Data from Computational Studies

| Data Type | Description | Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| MEP Map | Visualization of electrostatic potential on the molecular surface. | Predicts sites for electrophilic and nucleophilic attack. |

| Simulated UV-Vis | Predicted electronic absorption spectrum. | Aids in the interpretation of experimental spectra. |

This interactive table outlines the typical electronic and spectroscopic properties predicted via computational methods for compounds similar to this compound.

A significant application of computational chemistry is the elucidation of reaction mechanisms. By modeling potential reaction pathways, researchers can calculate the energies of reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction enthalpies, providing a detailed map of the reaction landscape.

For a compound like 5-Chloro-2-methylpyridine, computational studies could be used to investigate its synthesis or subsequent reactions. For example, patents describe the synthesis of the related 2-chloro-5-methylpyridine (B98176) from 3-methylpyridine (B133936) N-oxide using reagents like phosphorus oxychloride. google.com A computational study could model this reaction to understand the preference for the formation of the 2-chloro-5-methyl isomer over other isomers by comparing the activation barriers for each potential pathway.

Another documented synthesis involves the reaction of a 2-oxo-5-methyl-5,6-dihalopiperidine with a chlorinating agent. google.com DFT calculations could simulate this multi-step process, which involves dehydrohalogenation followed by chlorination, to identify the rate-determining step and optimize reaction conditions. google.com

While specific published studies simulating the reaction mechanisms of this compound were not identified, the methodology is well-established. For instance, DFT has been used to study the catalytic cycle of chloroalkane dechlorination, identifying intermediates and transition states to determine the turnover-limiting steps of the reaction. rsc.org A similar approach could provide valuable insights into the reactivity and synthesis of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-methylpyridine hydrochloride, and how can reaction conditions be optimized to minimize by-products?

- Methodology : The compound is typically synthesized via chlorination of 3-methylpyridine-N-oxide using phosphorus oxychloride (POCl₃) at controlled temperatures (-10°C to -2°C). Key steps include hydrolysis, desolvation, and crystallization for purification. By-products like 2-chloro-3-methylpyridine may form due to competing reaction pathways; optimizing solvent choice (e.g., dichloromethane) and stoichiometric ratios of POCl₃ can reduce impurities. Distillation and freeze-crystallization are critical for isolating the target compound .

- Advanced Note : Alternative chlorinating agents like COCl₂ may offer higher selectivity under specific conditions, though reaction kinetics require further study .

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Analytical Workflow :

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and methyl groups at positions 5 and 2, respectively).

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₆H₇ClN·HCl, MW: 164.03 g/mol) .

- Chromatography : HPLC with UV detection to assess purity (>98% by GC, as per industrial standards) .

- Elemental Analysis : Verify Cl and N content against theoretical values .

Advanced Research Questions

Q. What strategies enable the design of biologically active derivatives from this compound?

- Functionalization Approaches :

- Nucleophilic Substitution : Replace the chlorine atom with amines, thiols, or alkoxides to modulate electronic properties .

- Metal-Catalyzed Coupling : Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups for enhanced π-stacking in drug-receptor interactions .

- Salt Formation : Explore counterion effects (e.g., hydrochloride vs. trifluoroacetate) on solubility and bioavailability .

- Case Study : Derivatives with electron-withdrawing substituents show improved antimicrobial activity in preliminary assays .

Q. How do solvent polarity and temperature influence the stability of this compound in solution?

- Stability Profiling :

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound via dipole interactions, while protic solvents (e.g., ethanol) may accelerate hydrolysis.

- Temperature : Long-term storage at ≤0°C minimizes thermal degradation; kinetic studies recommend avoiding temperatures >25°C .

- Monitoring : Use accelerated stability testing (40°C/75% RH) to predict shelf-life under ambient conditions .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- In Silico Methods :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The chlorine atom’s σ* orbital is a key electrophilic center .

- Molecular Dynamics : Simulate solvation effects to predict reaction rates in different media .

- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with experimental kinetic data .

Safety and Compliance

Q. What are the key considerations for handling and disposing of this compound?

- Safety Protocols :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Waste Management : Neutralize residual HCl with aqueous NaHCO₃ before incineration or disposal via licensed hazardous waste facilities .

- Regulatory Compliance : Adhere to ECHA guidelines for halogenated pyridine derivatives, including mandatory SDS documentation .

Data Analysis and Reproducibility

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Systematic Approach :

- Controlled Experiments : Replicate solubility tests in standardized solvents (e.g., water, DMSO) at fixed temperatures (25°C ± 0.5°C).

- Source Verification : Cross-reference PubChem and ECHA databases for consensus values, noting discrepancies due to polymorphic forms or hydration states .

- Collaborative Validation : Share raw data via platforms like Zenodo to improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.